(5Z)-5-[4-(dimethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group. The presence of a dimethylamino group and a phenylethyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(1-phenylethyl)-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The phenylethyl group may contribute to the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness: (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both a dimethylamino group and a phenylethyl group, which confer distinct chemical and biological properties compared to other thiazolidinones.
Properties
Molecular Formula |
C20H20N2OS2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2OS2/c1-14(16-7-5-4-6-8-16)22-19(23)18(25-20(22)24)13-15-9-11-17(12-10-15)21(2)3/h4-14H,1-3H3/b18-13- |
InChI Key |
BBHUPIMHPPGURS-AQTBWJFISA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S |
Origin of Product |
United States |
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